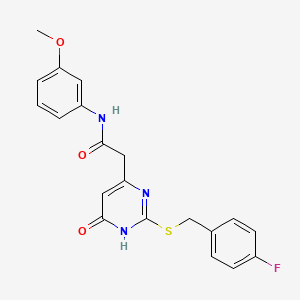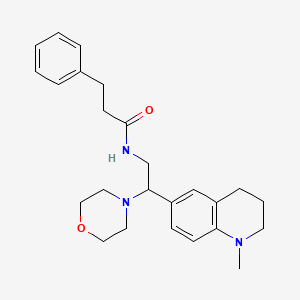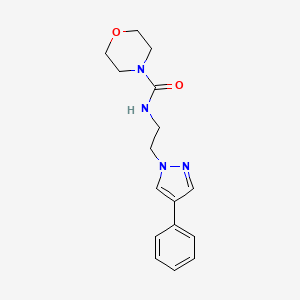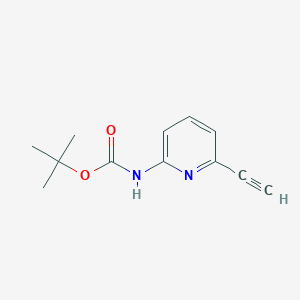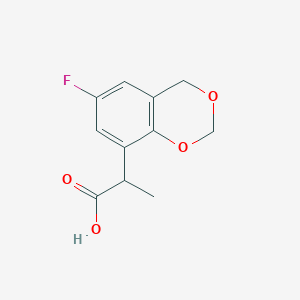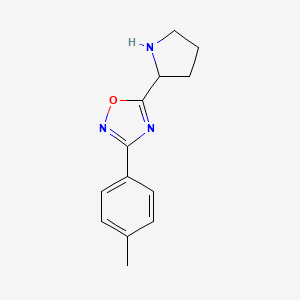![molecular formula C19H21ClF3N3O2S B2757483 (E)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-isopropylphenyl)-1-ethenesulfonamide CAS No. 478246-24-1](/img/structure/B2757483.png)
(E)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-isopropylphenyl)-1-ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-isopropylphenyl)-1-ethenesulfonamide is a useful research compound. Its molecular formula is C19H21ClF3N3O2S and its molecular weight is 447.9. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-isopropylphenyl)-1-ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-isopropylphenyl)-1-ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorinated Derivative Analysis
Fluorinated derivatives, similar to the trifluoromethyl group present in this compound, have been extensively studied for their utility in improving the sensitivity and specificity of analytical methods. For instance, N(O,S)-ethoxycarbonyl trifluoroethyl amino acid esters, formed by reactions involving ethyl chloroformate and trifluoroethanol, demonstrate significant potential in gas chromatography/mass spectrometry (GC/MS) for the detection of protein amino acids. This suggests that fluorinated compounds can enhance analytical methodologies, providing a basis for investigating the subject compound in similar applications (Pietzsch, Jens et al., 1997).
Antibacterial Activity
Compounds featuring aminosulfonyl and pyridinyl groups have shown promise in antibacterial applications. The synthesis and study of 1-[2-(4-aminosulfonylphenyl)ethyl]-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones revealed notable antibacterial properties, highlighting the potential of structurally related compounds in developing new antimicrobial agents (Gein, V. L. et al., 2015).
Synthesis of Heterocyclic Compounds
The synthesis of bis[1,2]dithiolo[1,4]thiazine imines from compounds like Hünig's base has been explored, indicating the versatility of pyridinyl and sulfonylamide functionalities in creating complex heterocyclic structures. These syntheses contribute to the development of new materials and pharmaceuticals, suggesting the utility of our subject compound in similar synthetic applications (Amelichev, Stanislav A. et al., 2001).
Molecular-Electronic Structure Investigation
Research into the structural and electronic properties of molecules featuring sulfonyl and amino groups, such as the investigation into sterically hindered dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, provides insight into the potential electronic and photonic applications of related compounds. These studies inform on how molecular structure influences electronic properties, which is crucial for designing molecules with specific functions (Rublova, L. et al., 2017).
properties
IUPAC Name |
(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF3N3O2S/c1-13(2)15-5-3-14(4-6-15)7-10-29(27,28)26-9-8-24-18-17(20)11-16(12-25-18)19(21,22)23/h3-7,10-13,26H,8-9H2,1-2H3,(H,24,25)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKOFXUZXMXLTF-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CS(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-isopropylphenyl)-1-ethenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

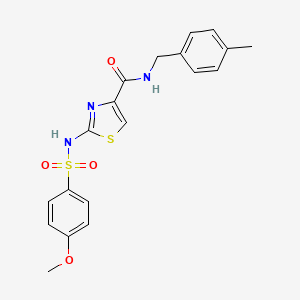

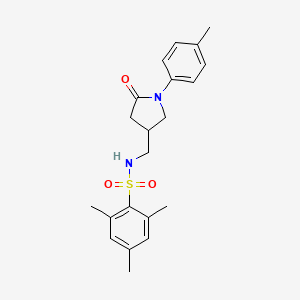
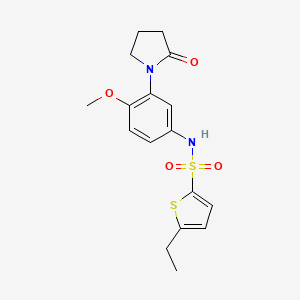
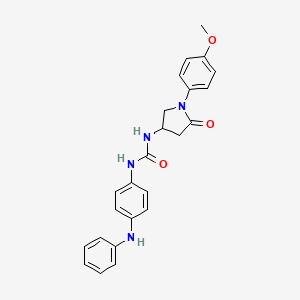
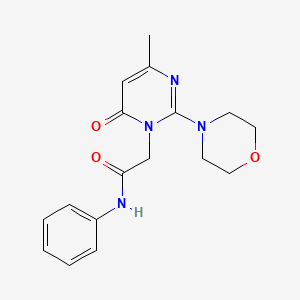
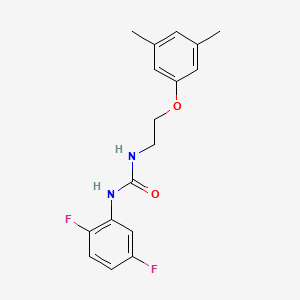
![N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2757412.png)
